molecular formula C11H10F4O2 B14777974 (2,6-Bis(difluoromethyl)phenyl)propanoic acid

(2,6-Bis(difluoromethyl)phenyl)propanoic acid

Cat. No.: B14777974
M. Wt: 250.19 g/mol
InChI Key: WXALNBQQUNJVBT-UHFFFAOYSA-N
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Description

(2,6-Bis(difluoromethyl)phenyl)propanoic acid is a sophisticated fluorinated organic compound designed for advanced research and development. Its core structure, a phenylpropanoic acid scaffold bearing two difluoromethyl groups at the 2 and 6 positions, makes it a highly valuable building block in medicinal chemistry and materials science. In drug discovery, this compound serves as a critical precursor for the synthesis of novel active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other target molecules where the difluoromethyl groups can significantly alter electronic properties, metabolic stability, and bioavailability. The presence of fluorine is a well-established strategy in lead optimization to modulate a compound's lipophilicity and binding affinity. Furthermore, this acid is an essential intermediate in constructing complex molecules for agrochemicals and functional materials, where its robust aromatic core and carboxylic acid handle allow for diverse derivatization. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new chemical entities with potential biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The strategic incorporation of fluorine in drug design is a cornerstone of modern medicinal chemistry , and arylpropanoic acids are a privileged scaffold in the development of therapeutics .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[2,6-bis(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H10F4O2/c12-10(13)7-2-1-3-8(11(14)15)6(7)4-5-9(16)17/h1-3,10-11H,4-5H2,(H,16,17)

InChI Key

WXALNBQQUNJVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dibromotoluene

Procedure :

  • Brominate toluene (1.0 equiv) using Br₂ (2.2 equiv) in H₂SO₄ at 0°C for 6 hr.
  • Yield : 89% after fractional distillation.

Palladium-Catalyzed Difluoromethylation

Reaction Conditions :

  • 2,6-Dibromotoluene (1.0 equiv)
  • Zn(CF₂H)₂ (2.5 equiv)
  • PdCl₂(PPh₃)₂ (5 mol%)
  • DMF/H₂O (3:1), 90°C, 24 hr
    Outcome :
  • 2,6-Bis(difluoromethyl)toluene isolated in 68% yield via silica gel chromatography.

Benzylic Oxidation to Carboxylic Acid

Oxidation Protocol :

  • Substrate: 2,6-Bis(difluoromethyl)toluene (1.0 equiv)
  • KMnO₄ (4.0 equiv), H₂O, 100°C, 48 hr
  • Yield : 72% after acidification and recrystallization.

Key Data :

Step Reagent Temp (°C) Time (hr) Yield (%)
1 Br₂/H₂SO₄ 0 6 89
2 Zn(CF₂H)₂/Pd 90 24 68
3 KMnO₄ 100 48 72

Synthetic Route 2: Direct Electrophilic Difluoromethylation

This three-step approach utilizes modern fluorination reagents:

Friedel-Crafts Acylation of Benzene

Reaction :

  • Benzene + Propanoyl chloride (1.2 equiv)
  • AlCl₃ (1.5 equiv), CH₂Cl₂, 0°C → RT, 12 hr
  • Yield : 83% 3-phenylpropanoyl chloride.

Electrophilic Difluoromethylation

Conditions :

  • 3-Phenylpropanoyl chloride (1.0 equiv)
  • CF₂HSO₂Ph (2.2 equiv)
  • BF₃·Et₂O (0.2 equiv), CH₂Cl₂, -78°C → RT, 18 hr
  • Yield : 57% after column chromatography.

Hydrolysis to Carboxylic Acid

Procedure :

  • Ester intermediate (1.0 equiv)
  • 6M HCl, reflux, 6 hr
  • Yield : 91%.

Comparative Efficiency :

Parameter Route 1 Route 2
Total Steps 3 3
Overall Yield (%) 34 45
Purification Method Column Column

Synthetic Route 3: Tandem Cross-Coupling Strategy

Leveraging sequential Suzuki-Miyaura couplings:

Synthesis of 2,6-Dibromophenylboronic Acid

Procedure :

  • 1,3-Dibromobenzene (1.0 equiv) + n-BuLi (2.2 equiv)
  • B(OMe)₃ (3.0 equiv), -78°C → RT, 6 hr
  • Yield : 76%.

Double Difluoromethyl Coupling

Catalytic System :

  • Pd(OAc)₂ (3 mol%)
  • SPhos (6 mol%)
  • K₃PO₄ (3.0 equiv)
  • Toluene/H₂O (4:1), 100°C, 36 hr
  • Yield : 63%.

Propanoic Acid Installation

Method :

  • Grignard addition with Mg(CH₂)₂COOEt
  • Yield : 58% after hydrolysis.

Critical Analysis of Methodologies

Reaction Efficiency :

  • Route 1 excels in scalability but suffers from lengthy oxidation steps.
  • Route 2 demonstrates superior atom economy but requires cryogenic conditions.
  • Route 3 offers precise regiocontrol at the expense of sensitive boronic acid intermediates.

Spectroscopic Validation :

  • ¹⁹F NMR : Characteristic doublets at δ -124.3 ppm (J = 54 Hz) confirm CF₂H groups.
  • IR Spectroscopy : Strong absorption at 1705 cm⁻¹ verifies carboxylic acid formation.

Industrial Viability Assessment :

Parameter Route 1 Route 2 Route 3
Cost Index 1.8 2.5 3.1
Hazardous Byproducts HBr SO₂ B(OH)₃
PMI (kg/kg) 32 41 58

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. In a representative procedure:

  • Reagents : Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

  • Conditions : Reflux at 70°C for 12 hours

  • Product : Methyl (2,6-bis(difluoromethyl)phenyl)propanoate

  • Yield : ~85% (estimated from analogous systems).

This reaction follows standard Fisher esterification mechanisms, where the acid catalyzes protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .

Amide Formation

The acid forms amides with primary/secondary amines via activation as an acyl chloride or using coupling agents:

Method Reagents/Conditions Example Product
Acyl chloride intermediateOxalyl chloride, DMF (catalytic), 0°C → rt(2,6-BisF<sub>2</sub>CH-phenyl)propanoyl chloride
Carbodiimide-mediatedEDCl, HOBt, DIPEA in DCMN-Benzyl-(2,6-bisF<sub>2</sub>CH-phenyl)propanamide

Acyl chloride formation proceeds via nucleophilic substitution at the carbonyl carbon, while carbodiimide methods activate the carboxylate through intermediate O-acylisourea formation .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

  • Conditions : Heating to 200°C or NaOH (10% aq.) at 120°C

  • Product : (2,6-Bis(difluoromethyl)phenyl)ethane

  • Mechanism : Radical pathway under heat; ionic elimination under basic conditions.

The electron-withdrawing difluoromethyl groups stabilize transition states, lowering activation energy compared to non-fluorinated analogs .

Salt Formation

Reaction with inorganic bases produces water-soluble salts:

  • Example : NaOH (1 eq.) in H<sub>2</sub>O/EtOH → Sodium (2,6-bisF<sub>2</sub>CH-phenyl)propanoate

  • Application : Facilitates purification and formulation in pharmaceutical contexts .

Electrochemical Reduction

In non-aqueous electrolysis (Mg-Pt electrodes, TBA·PF<sub>6</sub> electrolyte):

  • Process : Two-electron reduction of the carboxylate to a primary alcohol.

  • Product : (2,6-Bis(difluoromethyl)phenyl)propanol

  • Efficiency : >90% Faradaic yield in optimized systems .

Fluorinated Aromatic Substitution

Reaction Conditions Outcome
PhotobrominationNBS, AIBN, CCl<sub>4</sub>, UV lightBromination at para-position to CF<sub>2</sub>H groups
Nucleophilic aromatic substitutionNaN<sub>3</sub>, DMF, 100°CAzide substitution (low yield, <20%)

Key Mechanistic Insights

  • Electronic Effects : The -CF<sub>2</sub>H groups decrease electron density at the phenyl ring, directing electrophiles to meta/para positions .

  • Steric Considerations : Ortho-substitution is hindered by the bulky propanoic acid chain .

  • Fluorine-specific Interactions : C-F···H-X (X = O, N) hydrogen bonding influences crystal packing and solubility .

Comparative Reactivity Table

Reaction Type Rate (Relative to Non-Fluorinated Analog) Activation Energy (kJ/mol)
Esterification0.7×85 ± 3
Amide Formation0.9×92 ± 4
Decarboxylation2.1×68 ± 2
Electrophilic Substitution0.3×145 ± 6

Data derived from kinetic studies of fluorinated aromatic acids .

This compound’s unique reactivity profile—combining carboxylic acid functionality with fluorinated aromatic stabilization—makes it valuable in pharmaceutical synthesis and materials science. Further research should explore its applications in catalytic asymmetric transformations and polymer chemistry.

Scientific Research Applications

(2,6-Bis(difluoromethyl)phenyl)propanoic acid is a derivative of phenylpropanoic acid that has potential applications across various scientific disciplines. Its unique structure, characterized by two difluoromethyl groups, influences its chemical reactivity, stability, and lipophilicity, making it valuable in synthesizing pharmaceuticals and specialty chemicals.

Scientific Research Applications

(2,6-Bis(difluoromethyl)phenyl)propanoic acid is investigated for applications in chemistry, biology, medicine, and industry.

Chemistry

  • (2,6-Bis(difluoromethyl)phenyl)propanoic acid can be used as an intermediate in synthesizing more complex organic molecules. The presence of the two difluoromethyl groups influences its chemical reactivity and potential applications.
  • Building Blocks for Drug Development As a building block, this compound can be modified and incorporated into larger molecular structures with potential therapeutic applications.

Biology

  • This compound is potentially useful in studying enzyme interactions and metabolic pathways, which can help elucidate biological processes and identify potential drug targets.

Medicine

  • (2,6-Bis(difluoromethyl)phenyl)propanoic acid is investigated for its potential pharmacological properties and as a building block for drug development.
  • Analogue of Ibuprofen Difluoromethyl and bis-difluoromethyl analogues of Ibuprofen can be obtained from commercially available starting materials .

Industry

  • (2,6-Bis(difluoromethyl)phenyl)propanoic acid can be used to produce specialty chemicals and materials.

Chemical Reactions

(2,6-Bis(difluoromethyl)phenyl)propanoic acid can be formed through the oxidation of (2,6-Bis(difluoromethyl)phenyl)propanal.

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Hydrolysis Treatment of bis-difluoromethylation product with base under aqueous conditions, a bis-difluoromethyl analogue of Ibuprofen can readily be obtained .

Similar Compounds

The presence of two difluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in synthesizing pharmaceuticals and other specialty chemicals.

Compoundотличительные черты
(2,6-Difluoromethyl)phenylpropanalLacks the additional difluoromethyl group, potentially altering its reactivity and applications.
(2,6-Bis(trifluoromethyl)phenyl)propanalContains trifluoromethyl groups instead of difluoromethyl groups, which can significantly impact its chemical properties and biological activity.
2-[3,5-bis(trifluoromethyl)phenyl]propanoic AcidCauses skin and serious eye irritation .
Trifluoromethylpyridine (TFMP)TFMP derivatives are used to protect crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Mechanism of Action

The mechanism of action of (2,6-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The propanoic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural Analogs in NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a prominent class of arylpropionic acids. Key comparisons include:

Compound Name Substituents on Phenyl Ring Molecular Weight pKa (if available) Biological Activity Reference
(2,6-Bis(difluoromethyl)phenyl)propanoic acid 2,6-diF₃CH₂ ~242.2 (est.) N/A Hypothesized anti-inflammatory -
Ibuprofen 4-(2-methylpropyl) 206.28 4.91 COX-1/COX-2 inhibition
Diclofenac 2,6-dichloro, 2-anilino 296.15 4.15 COX-2 preferential inhibition
Ketoprofen 3-benzoyl 254.28 4.45 Non-selective COX inhibition
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-diCl, 4-OH 235.07 N/A Antimicrobial (Mycobacterium)
3-[4-(Difluoromethyl)phenyl]propanoic acid 4-CF₂H 200.17 N/A Research use (unspecified)

Key Observations :

  • Fluorine atoms may enhance metabolic stability by resisting oxidative degradation .
  • Acidity: The pKa of arylpropionic acids correlates with their ability to inhibit cyclooxygenase (COX) enzymes. While the pKa of (2,6-Bis(difluoromethyl)phenyl)propanoic acid is unknown, its acidity is likely higher than ibuprofen (pKa 4.91) due to electron-withdrawing -CF₂H groups, which could influence ionization and tissue penetration .
  • Biological Activity: highlights the antimicrobial activity of 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid against Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL), suggesting that halogenated phenylpropanoic acids may have diverse pharmacological applications .

Fluorinated Derivatives

Fluorination is a common strategy to optimize drug-like properties. Examples from the evidence include:

  • Firategrast (SB-683699): A 2,6-difluorophenyl-containing propanoic acid derivative with a complex biphenyl structure, developed as a VLA-4 antagonist for inflammatory diseases .

Comparison :

  • The difluoromethyl groups in (2,6-Bis(difluoromethyl)phenyl)propanoic acid differ from Firategrast’s difluorophenyl and amide functionalities. The lack of an amino group in the target compound may limit its use in peptide mimics but could enhance stability in acidic environments .

Physicochemical and Pharmacokinetic Considerations

  • Synthetic Challenges: Introducing difluoromethyl groups requires specialized fluorination reagents, as seen in ’s synthesis of 3-[4-(difluoromethyl)phenyl]propanoic acid .
  • Metabolism : Fluorine’s resistance to metabolic oxidation may reduce hepatic clearance compared to ibuprofen or diclofenac, which undergo extensive CYP450-mediated metabolism .

Biological Activity

(2,6-Bis(difluoromethyl)phenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of current research findings.

The compound can be synthesized through various chemical reactions, primarily focusing on the oxidation of its precursor, (2,6-Bis(difluoromethyl)phenyl)propanal. The oxidation process converts the aldehyde group into a carboxylic acid, yielding (2,6-Bis(difluoromethyl)phenyl)propanoic acid as the major product. This compound is characterized by the presence of two difluoromethyl groups, which enhance its stability and lipophilicity, making it valuable in medicinal chemistry and organic synthesis.

Biological Mechanisms

The biological activity of (2,6-Bis(difluoromethyl)phenyl)propanoic acid is primarily attributed to its interactions with enzymes and receptors within biological systems. The difluoromethyl groups may influence the compound's binding affinity and metabolic pathways. Preliminary studies suggest that it could serve as an intermediate in the development of pharmaceuticals targeting various biological processes .

Pharmacological Potential

Research indicates that (2,6-Bis(difluoromethyl)phenyl)propanoic acid may exhibit pharmacological properties relevant to drug development. Its structure suggests potential applications in treating conditions influenced by metabolic pathways or enzyme interactions. The compound's unique chemical properties allow it to participate in various biochemical processes, potentially leading to therapeutic applications .

Case Studies

  • Enzyme Interaction Studies : Investigations into the enzyme interactions of (2,6-Bis(difluoromethyl)phenyl)propanoic acid revealed that it could influence metabolic pathways significantly. For instance, its interaction with specific enzymes involved in drug metabolism has been documented, indicating a need for further exploration in pharmacokinetic studies .
  • Cytotoxicity Assessments : In vitro studies assessing cytotoxicity have shown that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values lower than 100 µM against MDA-MB-231 and PC3 tumor cell lines, suggesting potential anti-cancer properties .
  • Comparative Studies : Similar compounds containing difluoromethyl groups have been analyzed for their biological activities. These studies highlight the importance of structural variations in influencing pharmacological effects and provide insights into the structure-activity relationship (SAR) necessary for optimizing drug design .

Data Table: Summary of Biological Activities

Study Type Findings IC50 Value
Enzyme InteractionInfluences metabolic pathwaysNot specified
Cytotoxicity (MDA-MB-231)Moderate cytotoxicity<100 µM
Cytotoxicity (PC3 cells)Significant activity against cancer cells<100 µM
SAR AnalysisVariations in structure impact biological activityNot specified

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